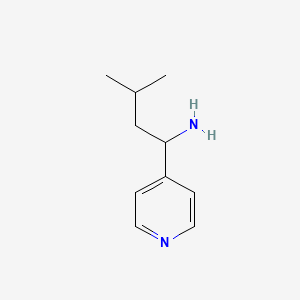

3-Methyl-1-(4-pyridyl)-1-butylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-4-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-10(11)9-3-5-12-6-4-9/h3-6,8,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXOTOXKAZUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Research Interest of Primary Amines

Primary amines are organic compounds distinguished by the presence of a –NH2 functional group, where one hydrogen atom in ammonia (B1221849) has been replaced by an organic substituent. unacademy.comtaylorandfrancis.com These compounds are of paramount importance in the chemical sciences, serving as fundamental building blocks in the synthesis of a vast array of more complex molecules. researchgate.netijrpr.com Their utility spans across numerous sectors, including the manufacturing of dyes, agrochemicals, and polymers. researchgate.net

The reactivity of primary amines is a key aspect of their significance. They are nucleophilic, meaning they readily donate their lone pair of electrons to form new chemical bonds, a property that underpins their role in many synthetic transformations. ijrpr.com Common methods for synthesizing primary amines include the reduction of nitriles and amides, as well as the Gabriel synthesis and Hofmann degradation. unacademy.comiitk.ac.in

The presence of N-H bonds in primary amines allows them to participate in hydrogen bonding, which significantly influences their physical properties, such as boiling points and solubility in water. unacademy.comlibretexts.org This capacity for hydrogen bonding is crucial for their interaction with other molecules and their role in biological systems.

Importance of Pyridyl Moieties in Synthetic and Supramolecular Chemistry

The pyridyl group, a six-membered heterocyclic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry. wikipedia.org Its presence in a molecule imparts a unique set of electronic and physical properties. Pyridine (B92270) is a basic, water-miscible liquid with a distinct odor. wikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic system. This makes the nitrogen atom basic and nucleophilic, allowing it to readily react with acids and electrophiles. wikipedia.org

In synthetic chemistry, the pyridyl moiety is a versatile functional group. It can act as a directing group in various chemical reactions and can be readily functionalized to introduce other chemical groups. researchgate.netnih.gov The pyridine ring can undergo nucleophilic substitution, particularly at the 2- and 4-positions, and electrophilic substitution, though less readily than benzene (B151609), at the 3-position. nih.gov The ability of the nitrogen atom to be alkylated or oxidized to an N-oxide further expands the synthetic utility of pyridyl-containing compounds. wikipedia.org

The pyridyl group is also a cornerstone of supramolecular chemistry. Its ability to coordinate with metal ions makes it an excellent ligand for the construction of complex, self-assembled structures. rsc.orgresearchgate.net These supramolecular assemblies have a wide range of potential applications, from catalysis to materials science. The formation of these structures is often directed by the specific geometry and electronic properties of the pyridyl ligand. Furthermore, the pyridine ring can participate in π-stacking interactions, which are crucial for the stability and organization of supramolecular architectures. acs.org

Contextualization Within Branched Alkyl Amine Systems

Direct Synthetic Routes to Substituted Butylamines

Direct synthetic routes offer an efficient means to introduce the amine group onto a carbon framework already containing the 4-pyridyl group. These methods often involve the transformation of a carbonyl group or the alkylation of the pyridine ring.

Amination Reactions in the Presence of Pyridyl Functionality

The introduction of an amine group onto a molecule already possessing a pyridyl function is a common and effective strategy. Reductive amination stands out as a particularly powerful tool in this context.

Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orglibretexts.org The reaction proceeds via the in situ formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 3-methyl-1-(pyridin-4-yl)butan-1-one (B2506958) with ammonia, followed by reduction.

The choice of reducing agent is critical for the success of reductive amination, especially in the presence of other reducible functional groups. Mild reducing agents are generally preferred as they selectively reduce the protonated imine intermediate over the starting ketone. wikipedia.org

| Reducing Agent | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | A mild and selective reducing agent, effective under weakly acidic conditions (pH 3-6) where the imine is readily protonated and reduced. ipfs.io |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another mild and selective reagent, often preferred due to its non-toxic byproducts. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. |

| Pyridine-Borane Complex (C₅H₅N·BH₃) | A stable and convenient source of borane (B79455) that can be used for reductive aminations, often in the presence of an acid catalyst. acs.org |

| Catalytic Hydrogenation | Can be employed using catalysts such as palladium on carbon (Pd/C) or Raney nickel, often under pressure. This method is considered a "green" alternative but may require more specialized equipment. google.com |

A general representation of the reductive amination approach to this compound is depicted below:

Scheme 1: General Reductive Amination for this compound

This scheme illustrates the reaction of 3-methyl-1-(pyridin-4-yl)butan-1-one with ammonia to form an imine intermediate, which is subsequently reduced to the target primary amine.

Alkylation of Pyridine Derivatives

The direct alkylation of the pyridine ring at the 4-position with a 3-methyl-1-aminobutyl group is a theoretically possible but synthetically challenging route. Direct C-H alkylation of pyridines often suffers from issues with regioselectivity, with reactions typically favoring the 2- and 6-positions. nih.gov However, significant progress has been made in achieving C-4 selective alkylation.

One strategy involves the use of a blocking group on the pyridine nitrogen, which can direct incoming radicals to the 4-position in a Minisci-type reaction. nih.govnih.gov After the alkylation step, the blocking group is removed to yield the 4-substituted pyridine. Another approach involves the lithiation of a substituted pyridine, followed by reaction with an appropriate electrophile. For instance, 4-chloropyridine (B1293800) can be lithiated with LDA at low temperatures and then alkylated. youtube.com While these methods are powerful for introducing alkyl chains, their application for the direct introduction of a functionalized chain like 3-methyl-1-aminobutane would require a suitable and readily available electrophile and may be complicated by the presence of the amine functionality.

Precursor-Based Synthesis and Functional Group Interconversions

An alternative and often more controlled approach involves the synthesis of a precursor molecule containing either the butyl chain or the pyridyl group, followed by the introduction of the missing functionality.

Utilization of Butyl Chain Precursors with Terminal Functionalities

This strategy involves starting with a pre-formed 3-methylbutyl chain that bears a functional group amenable to conversion into an amine. A common precursor would be a nitrile or a ketone.

A plausible synthetic route would begin with the reaction of isovaleraldehyde (B47997) (3-methylbutanal) with a cyanide source to form the corresponding cyanohydrin. Subsequent manipulation of the hydroxyl group and reduction of the nitrile would lead to the desired butylamine (B146782) backbone. The introduction of the pyridyl group would then be the final key step.

Introduction of the 4-Pyridyl Group

The introduction of the 4-pyridyl group can be achieved through various methods, with the choice of reaction depending on the nature of the precursor.

One of the most common methods for forming a carbon-carbon bond at the 4-position of a pyridine ring is through the reaction of a Grignard reagent with a 4-substituted pyridine derivative, such as 4-cyanopyridine (B195900). sioc-journal.cn In the context of synthesizing this compound, a 3-methylbutylmagnesium halide could be reacted with 4-cyanopyridine. This reaction typically yields the corresponding ketone, 3-methyl-1-(pyridin-4-yl)butan-1-one, after hydrolysis. sioc-journal.cn This ketone is a key intermediate that can then be converted to the target amine via reductive amination as described in section 2.1.1.1.

Scheme 2: Synthesis via Grignard Reaction with 4-Cyanopyridine

This scheme shows the reaction of a 3-methylbutyl Grignard reagent with 4-cyanopyridine to form an intermediate which, upon hydrolysis, yields 3-methyl-1-(pyridin-4-yl)butan-1-one. This ketone can then be subjected to reductive amination.

An alternative approach for introducing the pyridyl moiety is through a Heck reaction, where a protected amine with a terminal alkene can be coupled with a halopyridine, such as 3-bromopyridine (B30812), to form a pyridyl-substituted butenyl amine, which can then be reduced. nih.gov While this example uses 3-bromopyridine, a similar strategy could be envisioned with a 4-halopyridine.

Strategies for Introducing the Branched Methyl Group

The synthesis of this compound presents the challenge of incorporating an isobutyl group. A primary strategy to achieve this is through reductive amination. This widely used method converts a carbonyl group to an amine via an imine intermediate. wikipedia.orglibretexts.org For the target compound, this would involve the reaction of a ketone, specifically 4-(3-methylbutanoyl)pyridine, with an ammonia source in the presence of a reducing agent. The reaction proceeds through the nucleophilic attack of ammonia on the ketone to form a hemiaminal, which then dehydrates to an imine. Subsequent reduction of the imine yields the desired primary amine. wikipedia.orgnih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride being common choices due to their selectivity for the protonated imine over the initial ketone. libretexts.orgipfs.io

An alternative approach involves starting with a molecule that already contains the branched alkyl chain, such as isobutylamine. wikipedia.org Isobutylamine can be synthesized from the amino acid valine through enzymatic decarboxylation or via chemical routes like the Hofmann elimination of N-methylisobutylamine derivatives. wikipedia.orggoogle.com Once obtained, the pyridyl group can be introduced through various C-N bond-forming reactions. For instance, the amination of a 4-halopyridine with isobutylamine, catalyzed by a transition metal complex, could furnish the target molecule. google.com

Furthermore, the Leuckart reaction provides a pathway for producing amines and could be adapted for this synthesis. google.com This reaction involves the reductive amination of a carbonyl compound using formic acid or its derivatives as the reducing agent.

Catalytic Methodologies for Amine Synthesis Relevant to this compound

Transition-Metal Catalyzed C-N Bond Formation (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination stands out as a powerful method for constructing carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly relevant for synthesizing pyridylamines, including this compound, by coupling a suitable amine with a 4-halopyridine. wikipedia.orgnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used monodentate phosphine (B1218219) ligands, but the development of bidentate phosphine ligands like BINAP and DPPF, and later, sterically hindered, electron-rich ligands such as Josiphos-type ligands and biaryl dialkylphosphines, significantly expanded the reaction's scope. wikipedia.orgnih.gov These advanced catalyst systems allow for the coupling of a wide range of amines, including primary amines, with various aryl and heteroaryl halides, often under milder conditions and with lower catalyst loadings. nih.gov For the coupling of halopyridines, specialized ligands are often necessary to overcome issues like catalyst inhibition by the basic pyridine nitrogen. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination Conditions for Heterocyclic Amines

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 120 (MW) | 91 |

| 2-Chloropyridine | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85 |

| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 98 |

| 4-Chloropyridine | Benzylamine | Pd₂ (dba)₃ / Josiphos | K₃PO₄ | Toluene | 100 | 92 |

This table presents a summary of representative conditions and is not an exhaustive list. Data compiled from various sources. researchgate.net

Oxidative Amination Techniques

Oxidative amination offers an alternative pathway to amines by forming a C-N bond through an oxidative process. One such method involves the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which proceeds through the cleavage of N-H and C=C bonds and the formation of new σ-bonds. acs.org While this specific reaction leads to a dimeric product, it highlights the potential of oxidative C-N coupling in pyridine systems.

A more direct approach is the oxidative coupling of pyridines with amines. For instance, the reaction of pyridine with 4-aminopyridine (B3432731) can be mediated by phosphorus trichloride, which likely acts as an oxidant, to form a coupled product. youtube.com In some cases, nitropyridines can be directly aminated with alkylamines in the presence of an oxidant like potassium permanganate. youtube.com

Another relevant strategy is the dearomatization of pyridines. While many methods involve hydrogenation or nucleophilic addition to activated pyridiniums, newer techniques use arenophiles to directly introduce heteroatom functionalities without prior activation of the pyridine ring. nih.gov Subsequent oxidation can lead to dihydropyridine (B1217469) derivatives, which are precursors to functionalized piperidines. nih.gov

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond and represents a highly atom-economical method for amine synthesis. organic-chemistry.org This reaction can be catalyzed by various metals, including rhodium, and can proceed with high regioselectivity to yield either Markovnikov or anti-Markovnikov products depending on the catalyst and reaction conditions.

For the synthesis of compounds structurally related to this compound, the intermolecular hydroamination of dienes is particularly relevant. For example, the rhodium-catalyzed hydroamination of 1,3-dienes with cyclic amines can produce homoallylic amines. acs.org The reaction's efficiency and regioselectivity are influenced by the electronic properties of the substrates and the nature of the amine. acs.org While many successful examples involve cyclic secondary amines, extending this methodology to primary amines remains a challenge. acs.org

Table 2: Rh-Catalyzed Intermolecular Hydroamination of Dienes

| Diene | Amine | Catalyst System | Additive | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |

| 1-Phenyl-1,3-butadiene | Indoline | [Rh(COD)Cl]₂ / rac-BINAP | Benzoic Acid | 76 | >20:1 |

| 1-(4-(trifluoromethyl)phenyl)-1,3-butadiene | Indoline | [Rh(COD)Cl]₂ / rac-BINAP | Benzoic Acid | 64 | 18:1 |

| 2-Cyclohexyl-1,3-butadiene | Indoline | [Rh(COD)Cl]₂ / rac-BINAP | Benzoic Acid | 73 | >20:1 |

| 1,3-Butadiene | Morpholine | [Rh(COD)Cl]₂ / rac-BINAP | Benzoic Acid | 79 | >20:1 |

Data sourced from a study on the intermolecular hydroamination of 1,3-dienes. acs.org

Modern Synthetic Techniques and Reaction Condition Optimization

Microwave-Assisted Synthesis in Related Pyridyl Systems

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyridines and their derivatives. nanobioletters.comnih.gov

One notable application is in multicomponent reactions, where several starting materials are combined in a single step to form a complex product. For example, a one-pot, four-component coupling to produce 3-amino-imidazopyridines has been efficiently carried out using microwave irradiation. nih.gov This approach combines a Lewis acid-catalyzed cyclization with a palladium-catalyzed Suzuki coupling, demonstrating the compatibility of different reaction types under microwave conditions. nih.gov Similarly, pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized in a one-step, multi-component reaction involving 2-aminopyridine (B139424), cyanamide, and various aldehydes or ketones under solvent-free microwave conditions. nih.gov

Microwave assistance has also been used for the direct amination of halopyridines. The synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution has been achieved efficiently by reacting 3,4,5-trihalopyridines with primary and secondary amines under microwave irradiation. researchgate.net This method is often faster and provides better yields than conventional heating. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acetamides

| Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |

| 22 | 2.5 | 60 | 3 | 80 |

| 23 | 3 | 50 | 5 | 75 |

| 24 | 2 | 65 | 2 | 85 |

| 25 | 2.5 | 55 | 4 | 78 |

This table illustrates the significant rate enhancement and yield improvement achieved with microwave-assisted synthesis for a series of acetamide (B32628) derivatives. mdpi.com

Solvent and Catalyst Effects in Reaction Efficiency

The synthesis of structurally similar compounds, such as other pyridyl-alkylamines, commonly employs methods like catalytic hydrogenation or reductions where the catalyst and solvent system are critical for yield and purity. For instance, in the reduction of related oximes or imines, catalysts such as nickel, palladium, or platinum on various supports (e.g., carbon, alumina) are frequently utilized. The choice of solvent in these reactions can range from alcohols (e.g., methanol, ethanol) to ethers (e.g., tetrahydrofuran) and can significantly impact reaction rates and selectivity.

However, without specific studies on this compound, providing a detailed analysis with data tables on how different catalysts and solvents affect its synthesis would be speculative. The efficiency of its synthesis would likely be sensitive to these parameters, influencing factors such as reaction time, temperature requirements, and the formation of byproducts.

Further empirical research is required to elucidate the optimal solvent and catalyst combinations for the efficient synthesis of this compound. Such studies would typically involve screening a variety of catalysts and solvents and analyzing the resulting product yields and purity to determine the most effective conditions.

Reactivity of the Primary Amine Functionality

The chemical behavior of this compound is largely dictated by its two primary functional groups: the primary aliphatic amine and the pyridine ring. The primary amine, in particular, is a site of significant reactivity due to the lone pair of electrons on the nitrogen atom.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to attack electron-deficient centers, initiating a variety of chemical reactions. chemguide.co.uk

The basicity of an amine is a measure of its ability to accept a proton. Alkylamines are generally basic compounds. libretexts.org The basicity of amines is often expressed by the pKa of their conjugate acid. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orglibretexts.org For instance, the conjugate acid of butylamine has a pKa of 10.59. libretexts.org The presence of electron-donating alkyl groups, like the isobutyl group in this compound, can slightly increase the electron density on the nitrogen, enhancing its basicity compared to ammonia. libretexts.org

Table 1: pKa Values of Conjugate Acids of Structurally Related Amines and Heterocycles

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Butylamine | CH₃(CH₂)₃NH₂ | 10.59 libretexts.org |

| Pyridine | C₅H₅N | 5.23 alfa-chemistry.com |

This table illustrates the comparative basicities of a simple alkylamine and pyridine derivatives. The higher pKa of the alkylamine indicates it is a stronger base than pyridine.

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). orgoreview.comchemistrysteps.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comlibretexts.org The reaction is typically reversible and can be catalyzed by mild acid. chemistrysteps.comjove.com The optimal pH for imine formation is generally around 4 to 5. chemistrysteps.comjove.com

The reaction of this compound with an aldehyde or ketone would proceed by the primary amine attacking the electrophilic carbonyl carbon. This is a common and predictable reaction for primary amines. youtube.com

The mechanism of imine formation proceeds through a distinct set of intermediates. orgoreview.comlibretexts.org The initial nucleophilic attack by the primary amine on the carbonyl group forms a tetrahedral intermediate known as a carbinolamine. chemistrysteps.comlibretexts.org

This carbinolamine is then protonated on its oxygen atom, making water a good leaving group. orgoreview.com The subsequent loss of water results in the formation of a resonance-stabilized cation called an iminium ion. orgoreview.comchemistrysteps.com Finally, deprotonation of the nitrogen atom in the iminium ion yields the neutral imine product and regenerates the acid catalyst. orgoreview.com

The nucleophilic primary amine of this compound readily reacts with a variety of electrophilic species. Common examples include reactions with acyl chlorides and acid anhydrides. chemguide.co.uklibretexts.org

In these acylation reactions, the amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride (B1165640), leading to the formation of an N-substituted amide. libretexts.orgtestbook.com These reactions are typically rapid and often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group, which prevents further acylation. testbook.com

Another class of reactions involves the alkylation of the amine with alkyl halides. While possible, this reaction can be difficult to control as the initially formed secondary amine can compete with the primary amine for the alkylating agent, potentially leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org

Reactivity at the Pyridine Nitrogen Atom

This compound has two potential sites for protonation: the primary amine nitrogen and the pyridine ring nitrogen. A comparison of the pKa values of analogous compounds reveals a significant difference in their basicities. As shown in Table 1, the pKa of the conjugate acid of a typical alkylamine like butylamine is around 10.59, while the pKa of the pyridinium (B92312) ion is 5.23. libretexts.orgalfa-chemistry.com

This indicates that the primary amine is a much stronger base than the pyridine nitrogen. Therefore, in the presence of an acid, the primary amine will be preferentially protonated. The lone pair of electrons on the sp³-hybridized nitrogen of the alkylamine is more available for protonation than the lone pair on the sp²-hybridized nitrogen of the pyridine ring. libretexts.org In the pyridine ring, the lone pair resides in an sp² orbital and is not part of the aromatic π system, but the sp² hybridization imparts greater s-character, making the lone pair less basic. libretexts.org

Protonation of the pyridine nitrogen can occur, but it requires more strongly acidic conditions. The resulting pyridinium ion is stabilized by the aromaticity of the ring. chemicalforums.com

Coordination Chemistry Potential with Metal Ions

The pyridine functional group in this compound allows it to act as a ligand in coordination complexes with various transition metals. wikipedia.org Pyridine and its derivatives are known to form stable complexes with a wide range of metal ions. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. wikipedia.org

The coordination of pyridine ligands to a metal can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and steric effects. wikipedia.org Complexes with different geometries, such as octahedral and tetrahedral, have been observed for various pyridine derivatives. wikipedia.org For instance, complexes of the type [MCl2(pyridine)4]n+ are common, often adopting a trans configuration of the chloride ligands. wikipedia.org

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, the general principles of pyridine coordination chemistry are applicable. The steric bulk of the 3-methyl-1-butylamine substituent at the 4-position of the pyridine ring could influence the coordination geometry and the number of ligands that can bind to a metal center.

A study on PBP boryl pincer complexes with cobalt, rhodium, and iridium demonstrated the formation of five- and four-coordinate complexes. mdpi.com The interconversion between these coordination geometries was found to be influenced by the dissociation and re-association of other ligands, such as phosphines. mdpi.com This highlights the dynamic nature of coordination complexes involving substituted pyridines.

Interactive Table: General Types of Transition Metal Pyridine Complexes

| Coordination Geometry | General Formula | Metal Ion Examples |

|---|---|---|

| Octahedral | [MCl2(py)4]n+ | Co(II), Ni(II) |

| Tetrahedral | [M(py)4]n+ | Cu(I), Ni(II), Ag(I) |

Nucleophilic Aromatic Substitution on Pyridine Ring (Indirectly, from related studies)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. In pyridine and its derivatives, the C-2 and C-4 positions are electronically deficient and thus susceptible to attack by nucleophiles. stackexchange.comvaia.com This is because the intermediate formed during the attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com

Studies on related 4-substituted pyridines have shown that a variety of nucleophiles can displace leaving groups at the 4-position. google.com Common nucleophiles include primary and secondary amines. google.com The reactivity of the pyridine ring towards nucleophilic attack can be further enhanced by N-alkylation or N-oxidation, which increases the electron deficiency of the ring system. nih.govnih.gov

For instance, the reaction of 4-X-2,6-dinitrochlorobenzenes with substituted pyridines in methanol-acetonitrile mixtures proceeds via an SNAr mechanism. kci.go.kr The rate of this reaction is influenced by the nature of the substituent on both the pyridine and the benzene ring, as well as the solvent composition. kci.go.kr In the case of this compound, while the butylamine side chain is not a typical leaving group, understanding the principles of SNAr on the pyridine ring is crucial for predicting potential side reactions or for designing synthetic modifications.

Interactive Table: Factors Influencing Nucleophilic Aromatic Substitution on Pyridines

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Position of Attack | C-2 and C-4 are favored over C-3. stackexchange.comvaia.com | Attack of methoxide (B1231860) on 4-chloropyridine. vaia.com |

| Leaving Group | Better leaving groups increase the reaction rate. | Halides (F > Cl ≈ Br > I) are common leaving groups. nih.gov |

| Activating Groups | Electron-withdrawing groups on the pyridine ring enhance reactivity. | N-alkylation or N-oxidation. nih.govnih.gov |

| Nucleophile | Stronger nucleophiles generally react faster. | Amines are effective nucleophiles. google.com |

| Solvent | Solvent polarity can influence reaction rates. | Methanol can participate in electrophilic catalysis. kci.go.kr |

Mechanistic Pathways of Transformations

Radical-Mediated Processes (e.g., Azaallyl Radical Formation)

Radical-mediated reactions offer a powerful tool for the functionalization of pyridines. nih.gov Pyridyl radicals can be generated through various methods, including photoredox catalysis. nih.gov These radicals can then participate in a range of transformations, such as addition to olefins. nih.gov The reactivity of the pyridyl radical can be tuned by the reaction medium; for example, it can be electrophilic in trifluoroethanol and nucleophilic in aqueous DMSO. nih.gov

The formation of azaallyl radicals from imines is a known process in organic synthesis. acs.org While direct evidence for the formation of an azaallyl radical from this compound is not explicitly provided, the imine functionality, which can be formed from the primary amine, is a potential precursor to such radical species. The chemistry of pyridine-boryl radicals has also seen significant advancements, enabling a variety of synthetic applications. rsc.orgacs.org These radicals can participate in cascade reactions to form complex heterocyclic structures. rsc.org

Cyclization Reactions Influenced by Structural Features

The structure of this compound, with its pyridine ring and a flexible butylamine side chain, provides opportunities for intramolecular cyclization reactions. The presence of both a nucleophilic amine and an electrophilic (or potentially activatable) pyridine ring within the same molecule can lead to the formation of new ring systems.

For example, studies have shown that 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization to form 6-azaindoles. digitellinc.comchemrxiv.org This transformation is driven by the initial formation of a pyridinium salt, which activates the methyl group for cyclization. digitellinc.com Although this compound does not have a methyl group at the 3-position, this example illustrates how substituents on the pyridine ring can direct cyclization pathways.

Furthermore, the cyclization of N,N-dialkyldithiocarbamate and alkylxanthate derivatives of polyhalogenated pyridines has been investigated, highlighting the influence of substituents and their positions on the cyclization process. nih.gov The synthesis of dihydropyridines and pyridines from imines and alkynes can proceed through a C-H alkenylation followed by electrocyclization. nih.gov

Multi-component Reaction Mechanisms

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govwikipedia.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

Given that this compound contains a primary amine, it is a suitable component for the Ugi reaction. The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine. wikipedia.orgyoutube.com This imine is then protonated and attacked by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement to yield the product. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of a vast library of compounds with diverse structures and potential biological activities. wikipedia.orgnih.gov By varying the other three components, a wide range of derivatives of this compound could be synthesized. Other MCRs, such as the Asinger and Petasis reactions, also offer potential synthetic routes utilizing the amine functionality of the title compound. nih.gov

Stability and Degradation Pathways in Different Chemical Environments

The stability of pyridine and its derivatives is influenced by various environmental factors, including biological and abiotic processes. tandfonline.comresearchgate.net Microbial degradation is a significant pathway for the breakdown of pyridines in the environment. tandfonline.comnih.govasm.org

Bacteria have been shown to degrade pyridine derivatives, often through pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net The initial step in the biodegradation of many pyridines is hydroxylation, which can occur at different positions on the pyridine ring. nih.gov Some degradation pathways may also involve initial reductive steps. tandfonline.comresearchgate.net

The degradation of unsubstituted pyridine in Arthrobacter sp. has been shown to proceed via a direct ring cleavage catalyzed by a monooxygenase, without prior hydroxylation. nih.govasm.org This pathway involves four enzymatic steps, ultimately leading to succinic acid. nih.govasm.org The specific degradation pathway of this compound would likely be influenced by the nature of its alkylamine substituent. The biodegradability of the pyridine ring can be significantly altered by the type and position of its substituents. tandfonline.com

Derivatives and Structural Analogs of 3 Methyl 1 4 Pyridyl 1 Butylamine: Synthesis and Elucidation

Synthesis of Positional Isomers (e.g., 3-Methyl-1-(2-pyridyl)-1-butylamine)

The synthesis of 4-pyridyl and 2-pyridyl isomers is often more direct. Traditional C-H functionalization methods and metal-based catalysis tend to favor substitution at the electron-deficient C2 and C4 positions due to the electronic influence of the ring nitrogen. researchgate.net For instance, a common route involves the addition of an appropriate organometallic reagent, such as isobutylmagnesium bromide, to a pyridine-4-carboxaldehyde, followed by further transformations to install the amine group.

Conversely, the synthesis of the 3-pyridyl isomer, 3-methyl-1-(pyridin-3-yl)butan-1-amine, is more challenging. cymitquimica.com Direct functionalization at the C3 (meta) position is difficult because of the electronic properties of the pyridine (B92270) entity. nih.gov Achieving meta-selectivity often requires specialized approaches, such as using directing groups or employing temporary dearomatization strategies to override the natural C2/C4 reactivity. nih.gov An alternative pathway involves starting with a pre-functionalized pyridine, such as 3-bromopyridine (B30812) or nicotinic acid, and building the alkylamine side chain from that position.

A metal-free approach for creating Csp³–N bonds to form (2-pyridyl)alkylamines involves the coupling of pyridotriazoles with nucleophiles, a method that demonstrates high tolerance for various functional groups. researchgate.net

| Isomer | IUPAC Name | Synthetic Challenge | Potential Synthetic Strategy |

|---|---|---|---|

| 4-Pyridyl (Parent) | 3-Methyl-1-(pyridin-4-yl)butan-1-amine | Low | Addition of isobutyl organometallic reagent to pyridine-4-carboxaldehyde. |

| 2-Pyridyl | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | Low to Moderate | Coupling of pyridotriazoles with nucleophiles or direct functionalization. researchgate.net |

| 3-Pyridyl | 3-Methyl-1-(pyridin-3-yl)butan-1-amine | High | Use of pre-functionalized precursors (e.g., 3-halopyridine) or meta-selective C-H functionalization techniques. cymitquimica.comnih.gov |

Alkyl Chain Modifications and Homologation

Alterations to the 3-methyl-1-butylamine side chain, including changes in length (homologation), branching, and the introduction of cyclic features, allow for a fine-tuning of the compound's lipophilicity and steric profile. These modifications are typically achieved by selecting different starting materials during synthesis.

For example, a Grignard reaction with pyridine-4-carboxaldehyde could utilize different alkyl magnesium halides to replace the isobutyl group. Using propylmagnesium bromide would yield the nor-isobutyl analog, 1-(pyridin-4-yl)pentan-1-amine, while using sec-butylmagnesium bromide would introduce a different branching pattern. An existing analog, 3-(pyridin-4-yl)butan-1-amine, lacks the methyl group at the 3-position of the butyl chain. nih.gov

Homologation, the process of adding one or more methylene (B1212753) units to the chain, can be accomplished through multi-step sequences. For instance, a Wittig reaction on a precursor aldehyde could extend the carbon chain, followed by reduction and conversion to the amine.

| Modification Type | Example Structure | Required Building Block (Example) | Synthetic Approach |

|---|---|---|---|

| De-methylation | 1-(Pyridin-4-yl)butan-1-amine | n-propylmagnesium bromide | Grignard reaction with pyridine-4-carboxaldehyde. |

| Homologation (Chain Extension) | 4-Methyl-1-(pyridin-4-yl)pentan-1-amine | 3-Methylbutylmagnesium bromide | Grignard reaction with pyridine-4-carboxaldehyde. |

| Isomeric Branching | 2-Methyl-1-(pyridin-4-yl)butan-1-amine | sec-butylmagnesium bromide | Grignard reaction with pyridine-4-carboxaldehyde. |

Pyridyl Ring Substitutions and Functionalization

Introducing substituents directly onto the pyridine ring is a powerful strategy for modifying the electronic properties and interaction potential of the molecule. The electron-deficient nature of the pyridine ring makes it challenging to functionalize via electrophilic aromatic substitution but susceptible to nucleophilic attack and organometallic strategies. rsc.org

Direct C-H functionalization has emerged as a sustainable and efficient method. rsc.org For example, the C4 position of pyridines can be deprotonated using reagents like n-butylsodium, and the resulting 4-sodiopyridines can undergo alkylation or, after transmetalation to zinc, participate in Negishi cross-coupling reactions to introduce aryl or heteroaryl groups. nih.gov This allows for the late-stage installation of the pyridyl moiety into complex molecules. nih.gov

For existing pyridyl structures, substitution can be directed to specific positions. Studies on related pyridine analogues have shown that the C5 position can be substituted with bulky groups like phenyl or heteroaryl moieties. nih.gov In the development of pyridine-derived analogs of other complex molecules, a variety of mono- and di-substituted aryl groups have been successfully introduced at the C5-position, with some modifications leading to significant changes in activity. nih.gov Classical methods, such as the nucleophilic aromatic substitution of a halogenated pyridine (e.g., 2-chloronicotinic acid derivatives), remain a robust method for introducing amine-based functional groups. researchgate.net

| Strategy | Reagents/Catalyst | Position(s) Targeted | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Direct C-H Metalation | n-Butylsodium | C4 | Alkyl groups | nih.gov |

| Negishi Cross-Coupling | Zinc Chloride, Pd catalyst | C4 | Aryl, Heteroaryl groups | nih.gov |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | C5 | Aryl groups (e.g., 4-fluorophenyl) | nih.gov |

| Nucleophilic Aromatic Substitution | Amine nucleophile, base | C2 (on halo-precursor) | Arylamino groups | researchgate.net |

Amine Derivatization: Secondary and Tertiary Amines, Amides, and Imines

The primary amine of 3-methyl-1-(4-pyridyl)-1-butylamine is a key site for derivatization, allowing for the formation of secondary and tertiary amines, amides, and imines. Each class of derivative alters the hydrogen-bonding capability and basicity of the nitrogen atom.

Secondary and Tertiary Amines: Secondary amines can be synthesized from the primary amine via reductive amination. youtube.com This two-step process involves first reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). youtube.com Alternatively, a primary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced to a secondary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.com Tertiary amines can be prepared from secondary amines using similar methods, for example, by forming an enamine with a carbonyl compound followed by reduction. youtube.comorganic-chemistry.org

Amides: Amides are readily formed by the acylation of the primary amine. iu.edu A standard method is the Schotten-Baumann reaction, which involves treating the amine with an acid chloride in the presence of a base like sodium hydroxide. youtube.com Other acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can also be used to produce the corresponding trifluoroacetamide (B147638) derivative. iu.edu

Imines: Imines, or Schiff bases, are synthesized through the condensation reaction of the primary amine with an aldehyde or a ketone. youtube.comlibretexts.org This reaction is typically reversible and is often driven to completion by removing the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus. nih.gov Imines are not only stable derivatives but also versatile synthetic intermediates. libretexts.orgresearchgate.net

| Derivative Type | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| Secondary Amine | Reductive Amination | 1. Aldehyde/Ketone 2. NaBH₄ | youtube.com |

| Tertiary Amine | Amide Reduction (from secondary amine) | 1. Acid Chloride 2. LiAlH₄ | youtube.com |

| Amide | Acylation | Acid Chloride, Base | youtube.comthieme-connect.de |

| Imine (Schiff Base) | Condensation | Aldehyde/Ketone | youtube.comlibretexts.org |

Heterocyclic Annulation and Fusion Strategies Involving the Pyridyl Moiety

The existing pyridine ring and its associated side chain can serve as foundational units for constructing more complex, fused heterocyclic systems. These annulation strategies build new rings onto the pyridyl moiety, leading to novel polycyclic scaffolds.

One prominent strategy is the aza-Diels-Alder reaction, also known as the Povarov reaction. nih.gov In this transformation, an imine acts as an azadiene and reacts with an alkene in a [4+2] cycloaddition. An imine formed from a pyridine-4-carboxaldehyde precursor and an aniline (B41778) could react with an electron-rich alkene to construct a tetrahydroquinoline ring system fused implicitly to the original side chain's position.

Direct annulation onto the pyridine ring itself can create fused bicyclic systems. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved via a three-component reaction between a 2-aminopyridine (B139424) derivative, an aldehyde, and an alkyne. nih.gov Although this requires starting with an amino-substituted pyridine, it exemplifies a powerful method for fusing a five-membered imidazole (B134444) ring across the N1-C2 bond of the pyridine.

| Strategy | Key Intermediate/Precursor | Reactants | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder (Povarov Reaction) | Imine (from pyridyl aldehyde) | Alkene (dienophile) | Tetrahydroquinolines | nih.gov |

| Imidazopyridine Synthesis | 2-Aminopyridine derivative | Aldehyde, Alkyne | Imidazo[1,2-a]pyridines | nih.gov |

Computational and Theoretical Investigations of 3 Methyl 1 4 Pyridyl 1 Butylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the microscopic world of molecules. For 3-Methyl-1-(4-pyridyl)-1-butylamine, a comprehensive understanding of its behavior can be achieved through several theoretical approaches, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium to large-sized molecules at a manageable computational expense. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.

The electronic structure, which dictates the chemical properties of the molecule, is also elucidated through DFT. These calculations provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity. For instance, in a related study on a pillared Hofmann compound containing a 3-methyl-4,4'-bipyridine (B8248010) ligand, DFT was used to model the disorder and understand the ligand's orientation and interaction within the larger structure. nih.govscispace.commdpi.comrsc.org

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(pyridyl)-C(butyl) | 1.52 Å |

| C(butyl)-N(amine) | 1.47 Å | |

| C-H (aliphatic) | 1.10 Å | |

| C-N (pyridyl) | 1.34 Å | |

| Bond Angle | C(pyridyl)-C(butyl)-N(amine) | 110.5° |

| H-N-H (amine) | 107.0° |

Semi-Empirical Methods for Rapid Approximations

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit less accurate, alternative to DFT for computational screening. mdpi.comcymitquimica.com These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify the calculations, significantly reducing computational time. researchgate.net This makes them particularly useful for studying large molecular systems or for preliminary analyses before undertaking more computationally intensive calculations. For this compound, semi-empirical methods could be used to quickly explore different conformations or to provide an initial estimate of its electronic properties. researchgate.net

Ab Initio Approaches for High-Level Accuracy

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy. arxiv.org However, their computational cost is significantly higher than that of DFT or semi-empirical methods, limiting their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating the results obtained from more approximate methods.

Electronic Property Analysis

The electronic properties of a molecule are critical in determining its chemical reactivity and potential interactions with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more chemically reactive. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amine group, while the LUMO would likely be centered on the electron-deficient regions of the pyridine ring. The energy of these orbitals can be calculated using DFT, and the results can provide insights into the molecule's charge transfer properties.

A hypothetical table of FMO energies for this compound is provided below.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). mdpi.comresearchgate.net

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Such maps are valuable for predicting the sites of intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

Global and Local Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of a molecule like this compound. Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are essential for understanding its chemical behavior.

Local reactivity descriptors pinpoint specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. Fukui functions or Parr functions (P+k for nucleophilic attack and P-k for electrophilic attack) are commonly used for this purpose. researchgate.net By analyzing the Mulliken atomic spin density of the radical anion and cation, these functions identify the most reactive centers. researchgate.net For a molecule like this compound, this analysis would likely identify the nitrogen atom of the pyridine ring and the nitrogen of the amine group as key sites for interaction. For example, computational studies on related pyridyl ions confirm that electrostatic potential surfaces and local Fukui indices can reveal significant carbocation character at specific carbon atoms, marking them as the preferred site for nucleophilic attack. nih.gov

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η ≈ ELUMO – EHOMO | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Propensity of the species to accept electrons. researchgate.net |

| Local Nucleophilicity (P-k) | Derived from radical cation | Predicts sites for electrophilic attack. researchgate.net |

| Local Electrophilicity (P+k) | Derived from radical anion | Predicts sites for nucleophilic attack. researchgate.net |

Spectroscopic Parameter Prediction

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound, aiding in its structural characterization.

The prediction of 1H and 13C NMR chemical shifts is a standard computational task used to corroborate experimentally obtained spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically employed within a DFT framework. nih.gov The accuracy of these predictions depends heavily on the choice of the functional (e.g., B3LYP, B97D, TPSSTPSS) and the basis set (e.g., 6-311+G(d,p), TZVP). nih.govresearchgate.net

In practice, the process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the optimized structure. Studies on complex organic molecules show that while most functionals can predict 13C shifts with reasonable accuracy, 1H shifts are more sensitive to the chosen geometry and computational level. nih.gov For example, research on a substituted pyrazole (B372694) derivative demonstrated that B97D and TPSSTPSS functionals provided the most accurate results when compared to experimental data. nih.govresearchgate.net Such a computational analysis for this compound would provide valuable data to confirm its structure.

| Functional/Basis Set Combination | Root Mean Square Error (RMSE) for ¹H-NMR (ppm) |

| B97D / TZVP | 0.069 - 0.101 (higher accuracy) |

| B97D / 6-311+G(2d,p) | (lower accuracy) |

| TPSSTPSS / TZVP | (higher accuracy) |

| TPSSTPSS / 6-311+G(2d,p) | (lower accuracy) |

| Table based on findings for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, illustrating the typical influence of basis sets on predictive accuracy. nih.gov |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry of the compound. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. nih.gov

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net This includes identifying characteristic stretching and bending frequencies for key functional groups, such as the C-N bonds of the amine and pyridine moieties, the aromatic C-H bonds, and the aliphatic C-H bonds of the butyl chain in this compound. In a study of a related pyridyl-furanium ion, DFT calculations were used to identify stretching motions consistent with its carbonyl structure. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the UV-Vis absorption spectra of organic molecules by calculating their electronic transition energies and oscillator strengths. researchgate.net These calculations help to understand the electronic structure and to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions.

For a compound like this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax). The choice of functional, such as CAM-B3LYP, is critical, as it is specifically designed to handle long-range charge-transfer excitations common in such molecules. researchgate.net Simulations performed on other complex nitrogen-containing heterocyclic compounds have shown that TD-DFT can successfully predict and help interpret experimentally observed UV-Vis spectra, including shifts caused by structural changes or degradation. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexible butylamine (B146782) side chain of this compound allows it to adopt multiple three-dimensional conformations. Conformational analysis aims to identify the most stable, low-energy conformers. Computational methods, particularly DFT, can be used to perform a systematic search of the potential energy surface. By rotating the single bonds in the molecule and calculating the energy of each resulting structure, a set of stable conformers can be identified.

For instance, a computational study of the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion utilized DFT (B3LYP/6-311G**) to produce energy-optimized structures for its cis and trans conformers, revealing differences in their stability and geometry. nih.gov A similar analysis for this compound would elucidate the preferred spatial arrangement of the pyridyl ring relative to the butylamine chain. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insight into the molecule's flexibility and the dynamic equilibrium between different conformers in solution.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete reaction energy profile can be constructed. researchgate.net

For this compound, this could involve studying its metabolic pathways or its role in a synthetic reaction. For example, DFT studies on the atmospheric degradation of tert-butylamine (B42293) investigated hydrogen abstraction from the amino group as the primary reaction step. whiterose.ac.uk In another detailed study of a cycloaddition reaction, DFT calculations (B3LYP/6-31(d)) were used to locate four competitive reaction pathways and their corresponding transition states. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) determine the feasibility and rate of each pathway. Analysis of the transition state geometries reveals whether the reaction proceeds through a concerted or stepwise mechanism and whether it is synchronous or asynchronous. researchgate.net This level of mechanistic detail is crucial for understanding and controlling the chemical behavior of the target molecule.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Path 1 (meta-endo) | 16.59 | -30.63 |

| Path 2 (meta-exo) | 18.00 | -18.84 |

| Path 3 (ortho-endo) | 29.87 | +8.11 |

| Path 4 (ortho-exo) | 29.94 | +8.11 |

| Table based on findings for a 1,3-dipolar cycloaddition reaction, illustrating how computational pathways differentiate the feasibility of various regio- and stereoisomeric routes. researchgate.net |

Applications of 3 Methyl 1 4 Pyridyl 1 Butylamine in Chemical Synthesis and Materials Science Research

Role as a Chemical Reagent in Organic Transformations

Currently, there is no specific information available in scientific literature detailing the use of 3-Methyl-1-(4-pyridyl)-1-butylamine as a chemical reagent in organic transformations. The reactivity of this molecule can be inferred from its structural components: a primary amine and a pyridine (B92270) ring. Primary amines are well-known nucleophiles and bases in a variety of organic reactions. The pyridine moiety, being a heterocyclic aromatic amine, can also participate in various transformations.

Theoretically, the primary amine group could act as a nucleophile in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The pyridine nitrogen can act as a base or a nucleophile, and the pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of activating or deactivating groups. However, without specific experimental data for this compound, these remain potential, unverified reactivities.

Utilization as a Building Block for Complex Organic Synthesis

While direct evidence is lacking for this compound, a structurally similar compound, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, has been patented as a key intermediate in the synthesis of Repaglinide, a drug used for the treatment of diabetes mellitus. This suggests that molecules with a substituted butylamine (B146782) core are valuable building blocks in the pharmaceutical industry. The presence of both a chiral center and a heterocyclic moiety in this compound makes it a potentially attractive scaffold for the synthesis of complex, biologically active molecules.

Precursor in Heterocyclic Compound Synthesis

The combination of a primary amine and a pyridine ring in one molecule provides opportunities for the synthesis of fused heterocyclic systems. For instance, the amine group could react with a suitable dielectrophile to form a new heterocyclic ring fused to the pyridine or as a substituent. General strategies for synthesizing pyridine-based heterocycles often involve the cyclization of substituted pyridines. While plausible, there are no specific examples in the literature of this compound being used as a precursor for the synthesis of more complex heterocyclic compounds.

Applications in Material Science Research

The application of this compound in materials science is not documented. However, the structural features of the molecule suggest potential roles that can be extrapolated from research on similar compounds.

Precursor for Metal Chalcogenide Nanomaterials

Amines are frequently used as capping agents or solvents in the synthesis of metal chalcogenide nanoparticles. They can coordinate to the surface of the growing nanoparticles, controlling their size, shape, and preventing aggregation. The pyridine nitrogen and the primary amine group in this compound could potentially act as coordinating sites to metal ions, making it a candidate as a capping agent. However, there is no published research to confirm its use in this capacity.

Components in Film Deposition Processes

Organic molecules containing amine and aromatic functionalities are sometimes used in the formation of thin films, for example, through techniques like plasma polymerization or layer-by-layer assembly. These functional groups can interact with surfaces and with each other to build up a film. While the potential exists for this compound to be used in such processes, no specific studies have been found.

Ligand Design for Coordination Chemistry

The structure of this compound, containing both a pyridine nitrogen and a primary amine, makes it a potential bidentate ligand for coordination with metal ions. Pyridylalkylamine ligands are known to form stable complexes with a variety of transition metals. These complexes can have applications in catalysis, sensing, and materials science. The specific steric and electronic properties imparted by the methyl and butyl groups would influence the coordination geometry and the properties of the resulting metal complexes. Despite this potential, no coordination complexes of this compound have been reported in the chemical literature.

Catalytic Applications (Inferred from related amines/pyridines)

The catalytic potential of this compound is primarily inferred from its structural components: the 4-substituted pyridine ring and the chiral primary amine. The pyridine moiety can act as a Lewis basic site to activate substrates or as a ligand to coordinate with metal centers, while the amine group can participate in hydrogen bonding or act as a Brønsted base. The chirality of the amine is particularly significant for applications in asymmetric synthesis.

Chiral pyridine-containing molecules are widely recognized as important structural motifs in pharmaceuticals, natural products, and as ligands in asymmetric catalysis. chim.it The nitrogen atom of the pyridine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions. The catalytic synthesis of chiral pyridine derivatives is, however, often challenging due to the Lewis basicity and coordinating ability of the pyridine nitrogen, which can sometimes lead to catalyst deactivation. chim.it

Structurally related chiral pyridyl amines have been successfully employed as ligands in transition metal-catalyzed reactions. For instance, chiral pyridine–aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, have demonstrated high efficiency in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. These reactions have yielded products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). rsc.org Given that this compound also possesses a chiral amine and a pyridine ring, it can be inferred that it could serve as a ligand in similar asymmetric hydrogenation reactions.

Another area where related chiral pyridyl derivatives have shown promise is in the asymmetric transfer hydrogenation of ketones. Chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in these reactions, showing moderate catalytic activities. researchgate.net Transfer hydrogenation is a valuable method for the reduction of ketones to chiral alcohols, which are important intermediates in organic synthesis. The catalytic activity in these systems is influenced by the nature of the metal complex, the ketone substrate, and the reaction conditions. researchgate.net

The table below summarizes the performance of some chiral pyridyl-containing ligands in asymmetric transfer hydrogenation, from which the potential efficacy of this compound as a ligand can be inferred.

Table 1: Performance of Chiral Pyridyl-Imine Fe(II) Complexes in Asymmetric Transfer Hydrogenation of Ketones

| Ligand | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine | Acetophenone | 65 | 25 (R) |

| (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine | 1-Indanone | 72 | 30 (R) |

| (R)-1-phenyl-N-((pyridin-2-yl)methylene)ethanamine | Acetophenone | 68 | 28 (S) |

| (R)-1-phenyl-N-((pyridin-2-yl)methylene)ethanamine | 1-Indanone | 75 | 33 (S) |

Data sourced from research on chiral (pyridyl)imine Fe(II) complexes. researchgate.net

Beyond its role as a ligand in metal-catalyzed reactions, the amine functionality in this compound suggests its potential as an organocatalyst. Chiral primary amines are known to participate in a variety of asymmetric reactions through the formation of iminium ions or enamines. rsc.org

A notable application of chiral amines is in the catalytic asymmetric synthesis of γ-amino ketones via umpolung reactions of imines. nih.gov This transformation is valuable for producing versatile chiral building blocks for nitrogen-containing heterocycles. While this research utilized cinchona alkaloid-derived phase-transfer catalysts, the underlying principle of using a chiral amine to induce enantioselectivity is relevant. It is plausible that this compound could catalyze similar reactions, where the primary amine group activates the substrate through enamine formation, and the chiral center directs the stereochemical outcome of the subsequent bond-forming step.

The table below presents data from the asymmetric synthesis of a γ-amino ketone using a chiral phase-transfer catalyst, illustrating the potential for high enantioselectivity in such reactions.

Table 2: Enantioselective Synthesis of a Chiral γ-Amino Ketone

| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1.0 | 12 | >95 | 92 | 96 |

| 0.5 | 18 | >95 | 90 | 96 |

| 0.2 | 24 | >95 | 90 | 95 |

| 0.1 | 36 | >95 | 88 | 94 |

| 0.05 | 48 | >95 | 85 | 93 |

Data from the catalytic asymmetric umpolung reaction of an imine with an enone. nih.gov

Furthermore, derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as "planar-chiral" nucleophilic catalysts for a range of enantioselective reactions, including the kinetic resolution of alcohols and the rearrangement of O-acylated enolates. scispace.com Although this compound is not a direct analogue of these planar-chiral catalysts, this research highlights the utility of the 4-pyridyl scaffold in designing effective chiral catalysts.

Q & A

Q. What synthetic methodologies are effective for synthesizing 3-Methyl-1-(4-pyridyl)-1-butylamine, and how can reaction conditions be optimized?

The compound can be synthesized via Schiff base formation using 1-butylamine followed by reduction. Key steps include:

- Condensation of 1,10-diformylferrocene with 1-butylamine in dry methanol at room temperature.

- Reduction of the Schiff base intermediate with NaBH₄ at 0°C to stabilize the amine product.

- Use of Boc (tert-butoxycarbonyl) protection in control syntheses to isolate intermediates. Methodological considerations include solvent purity, temperature control during reduction, and characterization via ¹H/¹³C NMR and HR-FAB mass spectrometry for structural confirmation .

Q. How does the 4-pyridyl group influence the stability of this compound compared to phenyl or 3-pyridyl analogues?

Computational studies using density functional theory with dispersion corrections (DFT-D3) demonstrate that the 4-pyridyl head group exhibits higher interaction energy (22 kJ/mol) than phenyl analogues, contributing to enhanced stability. Single-point energy calculations align with experimental observations, where 4-pyridyl derivatives show preferential activity over 3-pyridyl or phenyl groups in enzyme-binding scenarios .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Essential techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.

- HR-FAB mass spectrometry : For precise molecular weight determination.

- Controlled synthesis of Boc-protected intermediates to isolate and validate reaction pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) between 4-pyridyl and 3-pyridyl derivatives of this compound?

Despite similar stabilization energies (<1 kJ/mol difference) in DFT-D3 calculations, 4-pyridyl derivatives exhibit higher experimental activity. Advanced methods like mixed quantum mechanics/molecular mechanics (QM/MM) and extended conformational sampling are recommended to explore dynamic interactions (e.g., hydrogen bonding, steric effects) in enzyme active sites. These approaches can uncover entropic or solvation effects not captured by static models .

Q. What insights can be drawn from gas-sensing studies of 1-butylamine derivatives to inform applications of this compound?

The butylamine moiety may enhance interactions with metal oxide sensors (e.g., Au/MoO₃ or Au/V₂O₅ composites) via its basicity and nucleophilic nitrogen. Key findings from analogous 1-butylamine sensors include:

- Optimal operating temperatures (~240°C) for lattice oxygen reactivity.

- Sensitivity enhancement (e.g., 3× higher response with Au/MoO₃ vs. pristine MoO₃ at 100 ppm). These principles suggest that functionalizing the pyridyl group with electron-withdrawing/-donating substituents could modulate sensor performance .

Q. How should researchers model enzyme interactions to predict inhibitory activity, and what are the limitations of current approaches?

Active site models (e.g., truncated enzymes with residues Arg-196, Tyr-18, Asp-219) combined with DFT-D3 are used to predict binding. Limitations include:

- Exclusion of protein flexibility and long-range electrostatic effects.

- Need for QM/MM to simulate protonation states and dynamic interactions. Experimental validation is critical to address discrepancies between computational predictions and observed activity .

Key Data Points from Evidence

- Stability : 4-pyridyl group exhibits 22 kJ/mol higher interaction energy than phenyl analogues .

- Sensor Performance : Au/MoO₃ shows 3× higher response to 1-butylamine at 240°C compared to pristine MoO₃ .

- Synthesis Yields : NaBH₄ reduction at 0°C minimizes side reactions during Schiff base reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.